3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone
CAS No.: 898774-07-7
Cat. No.: VC2301189
Molecular Formula: C16H14Cl2O2
Molecular Weight: 309.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898774-07-7 |
|---|---|
| Molecular Formula | C16H14Cl2O2 |
| Molecular Weight | 309.2 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
| Standard InChI Key | QURMTIUAUKDCDV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Structural Characteristics and Identifiers
Chemical Structure and Molecular Properties
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone possesses a distinct chemical structure characterized by a propiophenone backbone with specific substituents. The compound contains a 3,5-dichlorophenyl group connected to a carbonyl, which is linked through a two-carbon chain to a 2-methoxyphenyl group. This arrangement creates a molecule with unique structural and electronic properties.
The compound is formally identified as 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one according to IUPAC nomenclature . Its molecular formula is C16H14Cl2O2, corresponding to a molecular weight of 309.2 g/mol . The presence of chlorine atoms contributes significantly to this molecular weight and influences the compound's physical and chemical behavior.
Nomenclature and Identifiers
The compound is registered in various chemical databases with specific identifiers that facilitate its recognition and retrieval in scientific literature. These identifiers include:
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature, ensuring accurate scientific communication.
Structural Features
The structural composition of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone includes several key functional groups:
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A ketone (carbonyl) group that serves as a reactive center
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Two chlorine atoms at the 3' and 5' positions of one aromatic ring
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A methoxy group at the 2-position of the second aromatic ring
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A propane bridge connecting the two aromatic systems
This combination of functional groups creates a molecule with distinct chemical reactivity and physical properties. The compound contains no defined atom stereocenters or bond stereocenters, indicating an absence of stereoisomerism in its structure .
Physicochemical Properties
Physical Properties
The physical properties of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone determine its behavior in various environments and its potential applications. Key physical parameters include:
The compound's relatively high XLogP3 value (5.2) indicates significant lipophilicity, suggesting it would have poor water solubility but good membrane permeability . This property is particularly relevant for considering its potential pharmacokinetic behavior if investigated for biological applications.
The topological polar surface area (TPSA) of 26.3 Ų is relatively low, further supporting its lipophilic nature . This characteristic, combined with zero hydrogen bond donors and only two hydrogen bond acceptors, suggests the compound would have limited water solubility but potentially good passive membrane permeation.
Chemical Properties
The chemical properties of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone are largely determined by its functional groups. The carbonyl group serves as a reactive center for nucleophilic addition reactions, while the aromatic rings with their substituents influence electronic distribution and reactivity patterns.
The presence of two chlorine atoms on one aromatic ring creates an electron-deficient system, potentially enhancing the electrophilicity of the carbonyl carbon. Conversely, the methoxy group on the other aromatic ring contributes electron density through resonance, influencing the reactivity of that portion of the molecule.
The compound possesses five rotatable bonds, indicating a degree of conformational flexibility that could impact its interaction with biological targets or its behavior in chemical reactions .
Comparative Analysis
Comparison with Structural Analogs
Comparing 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone with structurally related compounds provides insights into structure-property relationships:
This comparison highlights how subtle changes in substitution patterns can significantly affect physicochemical properties and potential applications. The position and nature of substituents on the aromatic rings influence properties such as lipophilicity, melting point, and potentially biological activity.
Analytical Methods for Identification
Spectroscopic Identification
Identification and characterization of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone would typically involve multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Aromatic protons from both phenyl rings
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Methoxy protons (singlet, typically around 3.8-3.9 ppm)
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Methylene protons of the propane bridge
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¹³C NMR would identify the carbonyl carbon (typically around 195-200 ppm) and distinguish between the different aromatic carbons
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Mass Spectrometry:
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The molecular ion peak would appear at m/z 308.037 (exact mass)
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Characteristic fragmentation patterns would include loss of the methoxy group and cleavage at the carbonyl
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Infrared Spectroscopy:
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Strong absorption band for the carbonyl group (typically around 1680-1700 cm⁻¹)
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Bands characteristic of aromatic C-H and C=C stretching
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C-O stretching from the methoxy group
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C-Cl stretching from the chlorine substituents
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Chromatographic Methods
For purification and quantitative analysis, chromatographic techniques would be valuable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions using C18 columns would be suitable given the compound's lipophilicity
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UV detection at wavelengths corresponding to the aromatic and carbonyl chromophores
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Gas Chromatography (GC):
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Applicable if the compound has sufficient thermal stability
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May require derivatization to enhance volatility
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Mass spectrometric detection (GC-MS) would provide both retention time and mass spectral data for identification
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Future Research Directions
Unexplored Biological Activities
Given the structural features of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone and the known activities of related compounds, several biological activities merit investigation:
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Antimicrobial properties, particularly against resistant bacterial strains
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Anticancer activity through mechanisms such as apoptosis induction or cell cycle disruption
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Anti-inflammatory effects through modulation of relevant signaling pathways
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Enzyme inhibition, especially of enzymes with hydrophobic binding pockets
Synthetic Modifications
Strategic modifications to the structure could yield derivatives with enhanced properties:
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Variation of the halogen substituents (type, position, and number)
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Modification of the methoxy position or replacement with other functional groups
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Introduction of additional substituents to fine-tune physicochemical properties
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Incorporation of the core structure into larger molecular frameworks
Computational Studies
Computational approaches could provide valuable insights:
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Molecular docking studies to predict binding to potential therapeutic targets
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Quantitative structure-activity relationship (QSAR) analyses to guide rational design of more potent derivatives
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Molecular dynamics simulations to understand conformational preferences and dynamic behavior
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Density functional theory (DFT) calculations to investigate electronic properties and reactivity patterns
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